molecular formula C11H9NO4 B015173 2-Phthalimidopropionic acid CAS No. 19506-87-7

2-Phthalimidopropionic acid

Cat. No.: B015173
CAS No.: 19506-87-7
M. Wt: 219.19 g/mol
InChI Key: OZWUITKBAWTEAQ-UHFFFAOYSA-N
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Description

N-Phthalyl-alanine is used in the preparation of endothiopeptide inhibitors of HIV-1 Protease.

Scientific Research Applications

  • Anti-inflammatory Drug Development : The metabolic chiral inversion and enantioselective disposition of 2-arylpropionic acids, a category that includes compounds like 2-Phthalimidopropionic acid, have been studied for their implications in creating safer and more effective anti-inflammatory drugs. This research contributes significantly to drug development processes (Caldwell, Hutt, & Fournel‐Gigleux, 1988).

  • Chiral Separation Techniques : Research has been conducted on the enantioseparation of various chiral amino compounds, including derivatives from this compound, using specific chemical reactions. This has applications in understanding the biological properties and therapeutic use of these compounds (Duchateau, Knuts, Boesten, & Guns, 1992).

  • Capillary Electrophoresis : The use of capillary electrophoresis for the stereoselective resolution and analysis of 2'-arylpropionic acid nonsteroidal anti-inflammatory drugs is another area of research. This technique aids in understanding their biological properties and therapeutic use (Patel, Hanna-Brown, Hadley, & Hutt, 2004).

  • Genetic Damage Studies : Some studies have explored the potential genetic damage caused by DEHP metabolites, which could be relevant to this compound-related compounds and their association with cancer (Tsutsui, Watanabe, & Barrett, 1993).

  • Antimicrobial Applications : Compounds derived from endophytic fungi related to this compound have shown potential in managing plant phytopathogens, indicating their use in alternative approaches for plant protection (Yehia, Osman, Assaggaf, Salem, & Mohamed, 2020).

  • Photochromic and Fluorescent Properties : Schiff base compounds derived from (R)-3-phenyl-2-phthalimidopropionic acid exhibit photochromic behavior, solvatochromism, and fluorescence, highlighting their potential in material science applications (Wang, Qiu, Wu, & Zhang, 2013).

  • Analytical Chemistry : The compound has been used in the development of methods for separating enantiomers of 2-arylpropionic acids and related anti-inflammatory drugs, which is significant for studies of their metabolism and therapeutic efficacy (Overbeke, Baeyens, Bossche, & Dewaele, 1994).

Safety and Hazards

2-Phthalimidopropionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment, including chemical impermeable gloves .

Biochemical Analysis

Cellular Effects

Given its photochromic properties , it is plausible that 2-Phthalimidopropionic acid could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s known that the compound can undergo photo-induced structural alterations , which could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUITKBAWTEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880899
Record name 2-Phthalimidopropionic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19506-87-7, 21860-84-4, 29588-83-8
Record name 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid
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Record name 2-Phthalimidopropionic acid
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Record name N-Phthaloyl-DL-alanine
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Record name 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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